molecular formula C10H15NO B14487174 1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one CAS No. 64330-45-6

1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14487174
CAS No.: 64330-45-6
M. Wt: 165.23 g/mol
InChI Key: QHWDGMIQURGMCI-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one is a nitrogen-containing heterocyclic compound It is a derivative of pyrrolidinone, featuring a cyclohexyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized through several methods. One common approach involves the cyclization of 3-cyanoketones under base-assisted conditions . Another method includes the condensation of α,β-diketones with acetamides . These reactions typically require specific catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that minimize reaction steps and use readily available precursors . The process may include the use of triflic acid for N-deprotection and other optimized conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrrolidinones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one involves specific molecular interactions and pathways:

Comparison with Similar Compounds

1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

64330-45-6

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-cyclohexyl-2H-pyrrol-5-one

InChI

InChI=1S/C10H15NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h4,7,9H,1-3,5-6,8H2

InChI Key

QHWDGMIQURGMCI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC=CC2=O

Origin of Product

United States

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